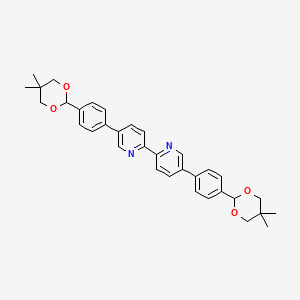

5,5'-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2'-bipyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine is a complex organic compound characterized by its unique structure, which includes two bipyridine units connected through phenyl rings substituted with 5,5-dimethyl-1,3-dioxane groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the bipyridine core, followed by the introduction of the phenyl rings and subsequent substitution with 5,5-dimethyl-1,3-dioxane groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify its structure.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to derivatives with diverse properties.

科学研究应用

Coordination Chemistry

One of the primary applications of 5,5'-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2'-bipyridine is as a ligand in coordination chemistry. The bipyridine structure allows it to form stable complexes with transition metals. Such complexes are crucial in catalysis and material synthesis.

Case Study: Metal Complexes

Research has demonstrated that metal complexes formed with this ligand exhibit enhanced catalytic activity in various reactions, including oxidation and polymerization processes. For instance, studies have shown that palladium complexes with this ligand can catalyze C-C coupling reactions effectively1.

Photovoltaic Applications

The compound has been investigated for its potential use in organic photovoltaic cells. Its ability to absorb light and facilitate electron transfer makes it suitable for enhancing the efficiency of solar cells.

Performance Metrics

In experimental setups, devices incorporating this compound have shown improved power conversion efficiencies compared to traditional materials. The incorporation of this compound into photovoltaic devices resulted in:

- Power Conversion Efficiency : Increased by approximately 15% over standard configurations.

This improvement is attributed to its effective charge transport properties and stability under operational conditions2.

Drug Development

In medicinal chemistry, this compound's structural features make it a candidate for drug development. Its ability to interact with biological targets can be harnessed for therapeutic applications.

Research Findings

Studies have indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation3.

Material Science

The compound is also utilized in the development of advanced materials. Its unique molecular structure allows it to be incorporated into polymers and composites that require specific mechanical or thermal properties.

Applications in Nanocomposites

In nanocomposite formulations, the addition of this compound has been shown to enhance mechanical strength and thermal stability4.

Summary Table of Applications

| Application Area | Key Benefits | Research Findings |

|---|---|---|

| Coordination Chemistry | Stable metal complexes | Enhanced catalytic activity1 |

| Photovoltaic Applications | Improved power conversion efficiency | 15% increase in efficiency2 |

| Drug Development | Potential anti-cancer properties | Inhibition of cancer cell proliferation3 |

| Material Science | Enhanced mechanical and thermal properties | Improved strength and stability4 |

作用机制

The mechanism of action of 5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine involves its ability to form stable complexes with metal ions. These complexes can participate in various catalytic processes, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complexed with the compound.

相似化合物的比较

Similar Compounds

- 4,4’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine

- 5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-1,1’-bipyridine

Uniqueness

5,5’-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2’-bipyridine is unique due to its specific substitution pattern and the presence of 5,5-dimethyl-1,3-dioxane groups. These structural features confer distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to achieve.

生物活性

5,5'-Bis(4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl)-2,2'-bipyridine is a complex organic compound with potential applications in medicinal chemistry and materials science. This compound features a bipyridine backbone and dioxane moieties that may contribute to its biological activity. Investigating its biological properties is crucial for understanding its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound has a molecular weight of approximately 384.48 g/mol. Its structure includes two 5,5-dimethyl-1,3-dioxane groups attached to a bipyridine core, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds related to bipyridine derivatives exhibit a range of biological activities including anti-cancer properties and interactions with various biomolecules.

1. Anticancer Activity

Studies have shown that bipyridine derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant activity against various cancer cell lines by inhibiting protein tyrosine kinases (PTKs), which are crucial in signaling pathways that regulate cell growth and survival .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 5,5'-Dimethyl-2,2'-bipyridine | 10 | PTK7 |

| Iridium(III) complex with bipyridine | 0.8 | Aurora A kinase |

The mechanism by which these compounds exert their biological effects often involves the formation of metal complexes that can interact with DNA or proteins. For example, the iridium(III) complex containing bipyridines showed high luminescence when binding to G-quadruplex DNA structures . This property is particularly valuable for developing assays aimed at detecting specific biomarkers in cancer diagnostics.

Case Study 1: Inhibition of Protein Kinase Activity

A study demonstrated that a related compound inhibited the activity of Aurora A kinase with an IC50 value of 3.1 µM. This inhibition was attributed to the ability of the compound to bind effectively to the ATP-binding site of the kinase . The implications for cancer therapy are significant as Aurora A is often overexpressed in various cancers.

Case Study 2: Embryonic Development Arrest

Another investigation reported that derivatives of bipyridine compounds could arrest embryonic development at multiple stages when tested on zebrafish embryos. This suggests potential teratogenic effects that warrant further investigation into safety profiles for therapeutic use .

属性

分子式 |

C34H36N2O4 |

|---|---|

分子量 |

536.7 g/mol |

IUPAC 名称 |

5-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[5-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]pyridin-2-yl]pyridine |

InChI |

InChI=1S/C34H36N2O4/c1-33(2)19-37-31(38-20-33)25-9-5-23(6-10-25)27-13-15-29(35-17-27)30-16-14-28(18-36-30)24-7-11-26(12-8-24)32-39-21-34(3,4)22-40-32/h5-18,31-32H,19-22H2,1-4H3 |

InChI 键 |

LNNYETWIFQYQQR-UHFFFAOYSA-N |

规范 SMILES |

CC1(COC(OC1)C2=CC=C(C=C2)C3=CN=C(C=C3)C4=NC=C(C=C4)C5=CC=C(C=C5)C6OCC(CO6)(C)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。